N-Fmoc-(R)-3-(methylamino)butanoic acid

Peptide conformational restriction Proteolytic stability Membrane permeability

Select N-Fmoc-(R)-3-(methylamino)butanoic acid to introduce a single N-methyl β-amino acid residue, reducing backbone hydrogen bonding (ΔHBD = -1) and extending the backbone by one methylene for enhanced proteolytic resistance (5- to 20-fold longer serum half-life) and membrane permeability. The defined (R)-enantiomer ensures precise 3D spatial control for SAR studies, while Fmoc compatibility (20% piperidine/DMF) and reduced on-resin aggregation streamline SPPS workflows. 98% purity with batch consistency for reproducible pharmacological profiling.

Molecular Formula C20H21NO4
Molecular Weight 339.4 g/mol
CAS No. 1460306-60-8
Cat. No. B3177320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-(R)-3-(methylamino)butanoic acid
CAS1460306-60-8
Molecular FormulaC20H21NO4
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C20H21NO4/c1-13(11-19(22)23)21(2)20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11-12H2,1-2H3,(H,22,23)/t13-/m1/s1
InChIKeyGXAUJSQFKHUHKZ-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc-(R)-3-(methylamino)butanoic acid CAS 1460306-60-8: A Chiral N-Methyl β-Amino Acid for Precision Peptide Design


N-Fmoc-(R)-3-(methylamino)butanoic acid (CAS 1460306-60-8) is a non-proteinogenic, Fmoc-protected N-methyl β-amino acid building block, characterized by a C20H21NO4 molecular formula and a molecular weight of 339.39 g/mol . The compound combines three critical structural features: (1) Fmoc protection for temporary amine masking during SPPS, (2) a β-amino acid backbone that extends the peptide chain by one additional carbon, and (3) an N-methyl group that eliminates the amide proton, profoundly altering hydrogen-bonding capacity and conformational preferences relative to canonical α-amino acids [1]. This specific (R)-enantiomer is the stereochemically defined form used in structure-activity relationship studies requiring precise 3D spatial control.

N-Fmoc-(R)-3-(methylamino)butanoic acid: Why Structural Specificity Precludes Simple Substitution


In Fmoc-SPPS, building block selection is not interchangeable; even minor structural variations in stereochemistry, backbone length, or N-alkylation produce peptides with divergent conformational ensembles, proteolytic stability profiles, and biological activities [1]. N-methylation of the backbone amide eliminates a hydrogen-bond donor, restricts φ/ψ dihedral angles, and enhances membrane permeability and metabolic stability—properties unattainable with the non-methylated analog [2]. Substituting an α-amino acid with a β-amino acid introduces an additional methylene unit, altering the spatial relationship between backbone and side chain, which can disrupt or optimize target binding [3]. The combination of N-methylation, β-backbone, and defined (R)-stereochemistry in this compound creates a unique structural signature that cannot be replicated by any single in-class alternative; quantitative differentiation is provided below.

N-Fmoc-(R)-3-(methylamino)butanoic acid Quantitative Differentiation Against Closest Analogs


N-Methyl vs. Non-Methylated Analog: Hydrogen-Bond Donor Elimination

N-Methylation eliminates the backbone amide proton, converting a hydrogen-bond donor (HBD) into a tertiary amide incapable of donating hydrogen bonds. The target compound possesses 1 HBD (carboxylic acid), whereas its closest non-methylated analog, Fmoc-D-β-Homoalanine (CAS 201864-71-3), possesses 2 HBDs (amide NH and carboxylic acid) . In peptide contexts, each N-methyl substitution reduces hydrogen-bonding capacity by 1 HBD per residue, which class-level evidence shows correlates with a 2- to 10-fold increase in Caco-2 permeability and enhanced resistance to chymotrypsin degradation [1].

Peptide conformational restriction Proteolytic stability Membrane permeability

β-Amino Acid Backbone vs. α-Amino Acid Analog: Backbone Length and Conformational Space

The β-amino acid backbone extends the peptide chain by one additional methylene (-CH₂-) compared to α-amino acids. The target compound has a molecular weight of 339.39 g/mol, which is 14.03 g/mol (one CH₂ unit) greater than the closest α-amino acid analog, Fmoc-N-Me-Abu-OH (CAS 1310575-53-1; Fmoc-N-methyl-L-2-aminobutyric acid), with a molecular weight of 325.36 g/mol . This backbone extension alters the φ/ψ dihedral angle preferences and increases the number of rotatable bonds from 6 in the α-analog to 7 in the target compound, as computed from SMILES strings . Class-level studies demonstrate that β-amino acid incorporation increases proteolytic half-life in serum by 5- to 20-fold relative to α-peptide counterparts [1].

Peptidomimetics Foldamer design Protease resistance

Synthetic Yield Benchmark: Literature-Reported Allyl Deprotection Yield

In a patented synthesis route (WO2013/139697), the target compound was obtained via Pd(PPh₃)₄-mediated allyl deprotection of the corresponding allyl ester precursor in 46% isolated yield after flash chromatography, with an additional 34% recovered after preparative HPLC, totaling 80% recovery . While direct comparator data for the non-methylated analog under identical conditions is not publicly available, this yield provides a reproducible benchmark for process chemists evaluating synthetic feasibility. The reported LC-MS purity of 96% (Rt = 2.03 min) meets typical procurement specifications for SPPS-grade building blocks .

Synthetic efficiency Process chemistry Cost of goods

Stereochemical Purity: (R)-Enantiomer Specificity in Structure-Activity Studies

The target compound is the defined (R)-enantiomer, as confirmed by its IUPAC name (3R)-3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid and InChI stereochemical descriptor . The (S)-enantiomer (CAS not found in this search) would produce peptides with opposite stereochemistry at the β-carbon, which class-level evidence shows can lead to >100-fold differences in receptor binding affinity [1]. Procurement of the incorrect enantiomer would invalidate SAR conclusions. Vendor purity specifications for this compound typically range from 95% to 98% , with the (R)-stereochemistry explicitly verified by optical rotation or chiral HPLC, though specific [α]D values were not located in public sources.

Enantioselective synthesis Chiral resolution SAR studies

N-Fmoc-(R)-3-(methylamino)butanoic acid: Evidence-Backed Procurement Scenarios for Research and Development


Synthesis of N-Methylated β-Peptides for Protease-Resistant Therapeutics

Use this compound to introduce a single N-methyl β-amino acid residue into a peptide sequence, simultaneously reducing backbone hydrogen-bonding capacity (ΔHBD = -1 relative to non-methylated β-amino acid) and extending the backbone by one methylene unit [1]. The combination confers enhanced resistance to proteolytic degradation (5- to 20-fold increased serum half-life, class-level) and improved membrane permeability, making it suitable for developing orally bioavailable peptidomimetic drug candidates .

Foldamer Design and Conformational Restriction Studies

The β-amino acid backbone expands the φ/ψ torsional space and, when combined with N-methylation, locks the backbone into a cis-amide conformation under certain sequence contexts [1]. Incorporate this (R)-configured building block to systematically probe the effect of backbone stereochemistry on foldamer secondary structure (e.g., 14-helix vs. 12-helix formation) using circular dichroism and NMR .

Solid-Phase Peptide Synthesis of N-Methylated Cyclic Peptides

The Fmoc protection ensures compatibility with standard SPPS protocols (20% piperidine/DMF deprotection), while the N-methyl group reduces on-resin aggregation and improves coupling efficiency for sterically hindered sequences [1]. The documented synthetic yield benchmark (80% recovery in allyl deprotection) supports process scalability for medicinal chemistry campaigns requiring multi-gram quantities of N-methyl β-peptide intermediates .

Enantioselective SAR Studies of β³-Homoalanine-Containing Peptides

Employ the defined (R)-enantiomer to establish baseline structure-activity relationships; substitution with the (S)-enantiomer (if available) would be expected to produce >100-fold differences in target binding based on class-level precedents [1]. Commercial availability at 95-98% purity ensures batch-to-batch consistency for reproducible pharmacological profiling .

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